molecular formula C20H17N3OS B14160242 (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide CAS No. 1002889-25-9

(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide

Cat. No.: B14160242
CAS No.: 1002889-25-9
M. Wt: 347.4 g/mol
InChI Key: IJUHWZZWEKIKBW-UHFFFAOYSA-N
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Description

(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that features a benzamide core with a methylthio group and a phenyldiazenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:

    Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable benzamide derivative under basic conditions to form the phenyldiazenyl intermediate.

    Thioether Formation: The intermediate undergoes a nucleophilic substitution reaction with a methylthiol reagent to introduce the methylthio group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenyldiazenyl group can be reduced to an amine using reducing agents such as sodium dithionite or catalytic hydrogenation.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium dithionite, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: As a precursor for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal Modulation: It may modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)acetamide: Similar structure with an acetamide core.

    (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide: Similar structure with a benzenesulfonamide core.

Uniqueness

(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1002889-25-9

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C20H17N3OS/c1-25-19-10-6-5-9-18(19)20(24)21-15-11-13-17(14-12-15)23-22-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,24)

InChI Key

IJUHWZZWEKIKBW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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